
1-(3-cyclopropyl-3-hydroxypropyl)-3-(tetrahydro-2H-pyran-4-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-cyclopropyl-3-hydroxypropyl)-3-(tetrahydro-2H-pyran-4-yl)urea, also known as CPI-1189, is a novel compound that has been under scientific research for its potential therapeutic applications. CPI-1189 belongs to the class of urea-based compounds and has been synthesized using a specific method that involves the reaction between cyclopropyl carbinol and tetrahydro-2H-pyran-4-yl isocyanate.
科学的研究の応用
Synthesis and Chemical Properties
A study on N-Hydroxyamide-Containing Heterocycles details the synthesis of various N-hydroxyamide derivatives and their iron(III) complex-forming tendencies. These compounds, including 1-hydroxy-4,6-dimethyl-2(1H)-pyrimidinone and 1-hydroxy-(HOPR-H), demonstrate the ability to form complexes with metals, indicating potential applications in coordination chemistry and material science (Ohkanda et al., 1993).
Research on the Crystal Structure of Unsymmetrically N-nor-dehydroabietyl-N′-isopropyl Urea elucidates the crystal structure of a new derivative of dehydroabietic acid. The detailed structural analysis provides insights into the molecular interactions and stability of such compounds, which could be relevant for designing materials with specific crystal properties (Rao et al., 2010).
Applications in Polymer and Material Science
- A publication on Polyaniline, Polyaniline/SiO2, and Poly(4-vinylpyridine) explores their use as catalysts for synthesizing tetrahydrobenzo[b]pyran and 3,4-dihydropyrano[c]chromene derivatives. This study showcases the application of urea-based compounds in catalysis, suggesting potential uses in the synthesis of complex organic molecules and materials (Zahedifar et al., 2020).
Biochemical and Environmental Monitoring
- Another significant area of application is in biomonitoring of occupational exposure to polycyclic aromatic hydrocarbons (PAHs) . A benchmark guideline study for urinary 1-hydroxypyrene as a biomarker highlights the utility of certain urea derivatives in environmental health studies, pointing towards potential applications in assessing and monitoring environmental and occupational exposure to hazardous substances (Jongeneelen, 2001).
特性
IUPAC Name |
1-(3-cyclopropyl-3-hydroxypropyl)-3-(oxan-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c15-11(9-1-2-9)3-6-13-12(16)14-10-4-7-17-8-5-10/h9-11,15H,1-8H2,(H2,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZMNEZXYUTMAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CCNC(=O)NC2CCOCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-cyclopropyl-3-hydroxypropyl)-3-(tetrahydro-2H-pyran-4-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

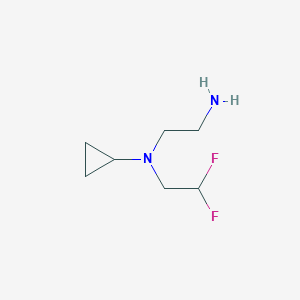
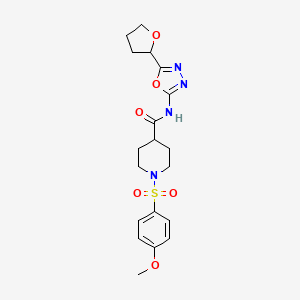
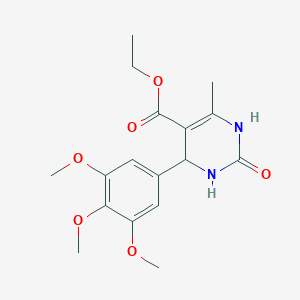
![4-[(Difluoromethyl)sulfanyl]aniline hydrochloride](/img/structure/B2997883.png)
![7-Ethyl-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2997884.png)
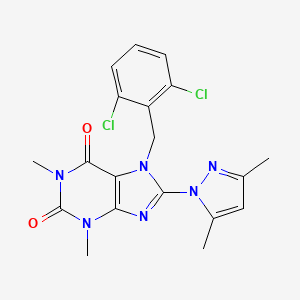
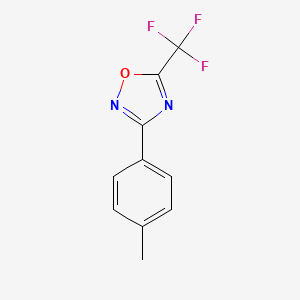

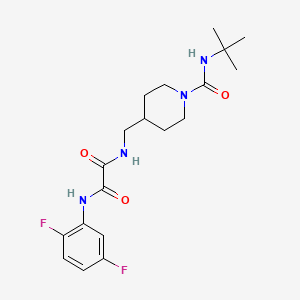
![2-((3-Allyl-5-(furan-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetonitrile](/img/structure/B2997896.png)
![2-{2-bromo-4H,6H,7H-thieno[3,2-c]pyran-4-yl}acetic acid](/img/structure/B2997897.png)

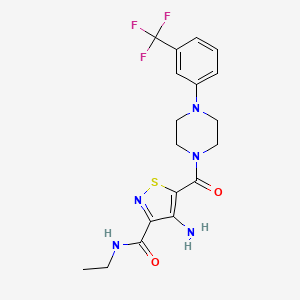
![N-([2,2'-bifuran]-5-ylmethyl)-2-chloro-6-fluorobenzamide](/img/structure/B2997900.png)